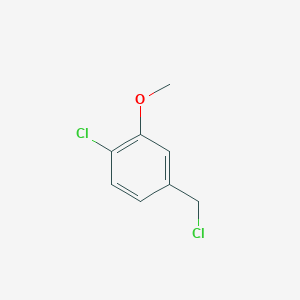
1-Chloro-4-(chloromethyl)-2-methoxybenzene
Vue d'ensemble
Description
1-Chloro-4-(chloromethyl)-2-methoxybenzene, also known as Benzene, 1-chloro-4-(chloromethyl)-, is a chemical compound with the molecular formula C7H6Cl2 . It is also referred to by other names such as Toluene, p,α-dichloro-; α,p-Dichlorotoluene; α,4-Dichlorotoluene; p-Chlorobenzyl chloride; p,α-Dichlorotoluene; 4-Chlorobenzyl chloride; (4-Chlorophenyl)methyl chloride; NSC 34032; p-Chlorophenylmethyl chloride .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-(chloromethyl)-2-methoxybenzene consists of a benzene ring with a chloromethyl group attached to one carbon and a chlorine atom attached to another carbon . The molecular weight of this compound is 161.029 .Applications De Recherche Scientifique
Electrochemical Studies
Research conducted by Peverly et al. (2014) explored the electrochemical reduction of 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene at glassy carbon cathodes. The study revealed multiple reduction peaks corresponding to the cleavage of C–Cl and C–O bonds, which could be relevant for understanding the reactivity and potential electrochemical applications of 1-Chloro-4-(chloromethyl)-2-methoxybenzene and its derivatives (Peverly et al., 2014).
Environmental Pollutant Degradation
McGuire and Peters (2016) investigated the direct electrochemical reduction of methoxychlor, a compound structurally related to 1-Chloro-4-(chloromethyl)-2-methoxybenzene. The findings contribute to the understanding of how related compounds might be reduced electrochemically, offering insights into the degradation pathways of environmental pollutants (McGuire & Peters, 2016).
Volatile Compounds in Grains
Seitz and Ram (2000) identified volatile methoxybenzene compounds in grains with off-odors, which includes analysis relevant to derivatives of 1-Chloro-4-(chloromethyl)-2-methoxybenzene. This research is significant for food safety and quality control, indicating the broader implications of studying such compounds (Seitz & Ram, 2000).
Synthesis and Application in Material Science
The synthesis and characterization of compounds derived from 1-Chloro-4-(chloromethyl)-2-methoxybenzene have been explored for applications in material science. For instance, Sanford et al. (1999) compared monomers derived from 1-Chloro-4-(chloromethyl)-2-methoxybenzene for the synthesis of polymeric materials, highlighting the compound's utility in developing advanced materials with specific properties (Sanford et al., 1999).
Chemical Synthesis and Molluscicidal Agents
The chemical synthesis and biological evaluation of derivatives of 1-Chloro-4-(chloromethyl)-2-methoxybenzene have been investigated for their potential as molluscicidal agents. This illustrates the compound's versatility in contributing to the development of bioactive molecules (Duan et al., 2014).
Safety And Hazards
Safety data for 1-Chloro-4-(chloromethyl)-2-methoxybenzene suggests that it should be handled with care. If inhaled or comes into contact with skin or eyes, it’s recommended to move to fresh air, wash off with soap and water, and seek medical attention . In case of accidental release, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Propriétés
IUPAC Name |
1-chloro-4-(chloromethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRRGRXKYOAUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727311 | |
| Record name | 1-Chloro-4-(chloromethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(chloromethyl)-2-methoxybenzene | |
CAS RN |
13726-18-6 | |
| Record name | 1-Chloro-4-(chloromethyl)-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(chloromethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride](/img/structure/B1456846.png)
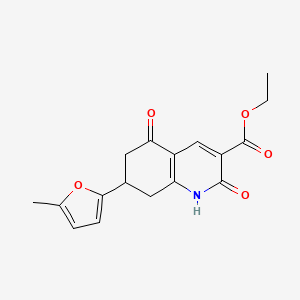
![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1456850.png)

![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)
![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)
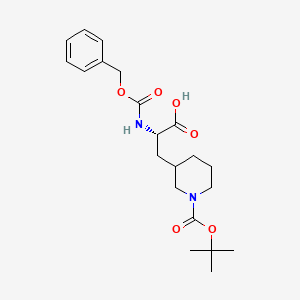
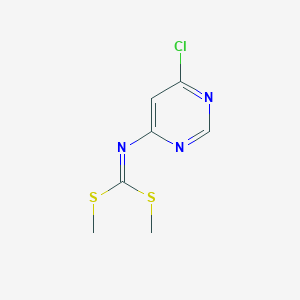
![Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1456861.png)
![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B1456863.png)
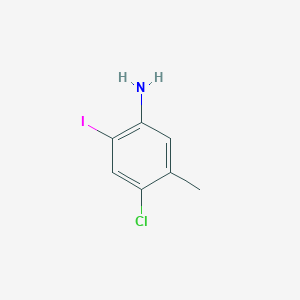
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)

